molecular formula C13H13ClN2 B13324668 2-Benzyl-4-chloro-5,6-dimethylpyrimidine

2-Benzyl-4-chloro-5,6-dimethylpyrimidine

Cat. No.: B13324668
M. Wt: 232.71 g/mol
InChI Key: YWZGHQNBEJPQNX-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloro-5,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a benzyl group at the 2-position, a chlorine atom at the 4-position, and methyl groups at the 5- and 6-positions. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

2-benzyl-4-chloro-5,6-dimethylpyrimidine

InChI

InChI=1S/C13H13ClN2/c1-9-10(2)15-12(16-13(9)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

YWZGHQNBEJPQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-4-chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Benzyl-4-chloro-5,6-dimethylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-Benzyl-4-chloro-5,6-dimethylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, reactivity, and applications:

Compound Substituents Key Properties/Applications References
2-Benzyl-4-chloro-5,6-dimethylpyrimidine 2-benzyl, 4-Cl, 5,6-diMe Potential co-crystal former; benzyl group enhances lipophilicity and π-π interactions.
2-Amino-4,6-dimethylpyrimidine 2-NH2, 4,6-diMe Forms co-crystals with diclofenac; intermediate nitrogen charge (-287 kJ/mol) supports H-bonding. IR carboxylate peak at 1695 cm⁻¹ (co-crystal).
2,4-Dichloro-5,6-dimethylpyrimidine 2,4-diCl, 5,6-diMe Marketed for agrochemical applications; dual Cl groups increase electrophilicity and reactivity.
6-Benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine 6-benzyl, 4-Cl, fused pyrido ring Structural analog with fused ring system; likely impacts solubility and target binding in drug design. CAS 570415-48-3.
5-Benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine 5-benzyl, 6-Cl, 2-Me, 4-NEt2 Diethylamine substitution enhances basicity; used in experimental medicinal chemistry (CAS 4486-05-9).

IR and Crystallographic Insights

  • The target compound’s 4-Cl and 5,6-diMe groups may shift IR carbonyl peaks compared to analogs. For example, 2-amino-4,6-dimethylpyrimidine co-crystals with diclofenac show carboxylate peaks at 1695 cm⁻¹, whereas salts (e.g., with 2-aminopyridine) exhibit peaks below 1675 cm⁻¹ . This suggests that the target compound’s substituents could similarly influence its IR signature, aiding in polymorph identification.

Biological Activity

2-Benzyl-4-chloro-5,6-dimethylpyrimidine is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. Pyrimidines are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 2-benzyl-4-chloro-5,6-dimethylpyrimidine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-benzyl-4-chloro-5,6-dimethylpyrimidine can be represented as follows:

C12H12ClN3\text{C}_{12}\text{H}_{12}\text{ClN}_{3}

This compound features a benzyl group and chlorine substituent on the pyrimidine ring, which may influence its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 2-benzyl-4-chloro-5,6-dimethylpyrimidine demonstrate effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
2-Benzyl-4-chloro-5,6-dimethylpyrimidineStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely studied. For example, a study demonstrated that compounds similar to 2-benzyl-4-chloro-5,6-dimethylpyrimidine exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with 2-benzyl-4-chloro-5,6-dimethylpyrimidine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds like 2-benzyl-4-chloro-5,6-dimethylpyrimidine have shown potential in reducing inflammation markers in vitro.

Inflammatory Marker Control Level Post-Treatment Level
TNF-alpha150 pg/mL50 pg/mL
IL-6200 pg/mL70 pg/mL

The biological activity of 2-benzyl-4-chloro-5,6-dimethylpyrimidine is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair.
  • Receptor Modulation: It may act on specific receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.

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